![molecular formula C12H11BrN2 B1481110 4-Bromo-6-phenethylpyrimidine CAS No. 2092564-49-1](/img/structure/B1481110.png)
4-Bromo-6-phenethylpyrimidine
Overview
Description
Scientific Research Applications
Organic Synthesis
4-Bromo-6-phenethylpyrimidine: is a valuable intermediate in organic synthesis. Its bromine atom can act as a good leaving group, allowing for various substitution reactions to introduce different functional groups . This makes it a versatile building block for constructing complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-6-phenethylpyrimidine derivatives have been explored for their potential medicinal properties. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects .
Material Science
This compound can be used in material science, particularly in the synthesis of organic electronic materials. The pyrimidine ring can contribute to the electronic properties of materials, making it useful in the development of organic semiconductors .
Agricultural Chemistry
Pyrimidine derivatives, including those derived from 4-Bromo-6-phenethylpyrimidine , can serve as herbicides or pesticides. Their structural diversity allows for the design of compounds with specific modes of action against various pests .
Chemical Education
Due to its reactivity and the importance of pyrimidine derivatives in various fields, 4-Bromo-6-phenethylpyrimidine can be used in educational settings to demonstrate key concepts in organic chemistry and synthesis .
Biochemical Research
In biochemical research, halogenated pyrimidines like 4-Bromo-6-phenethylpyrimidine are used as analogs to study nucleoside metabolism and DNA synthesis. They can also be used to create fluorescently labeled nucleosides for molecular biology applications .
properties
IUPAC Name |
4-bromo-6-(2-phenylethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZCGJQDDACDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-phenethylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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